1-(4-Chlorobenzyl)piperazin-2-one hydrochloride
CAS No.: 1332528-44-5
Cat. No.: VC2937808
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332528-44-5 |
|---|---|
| Molecular Formula | C11H14Cl2N2O |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H |
| Standard InChI Key | IWMJLZMYHKOTGM-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structure
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms. It features a chlorobenzyl group attached to the piperazine ring, which significantly influences its biological activity and chemical properties. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for applications in medicinal chemistry and pharmaceutical formulations.
Identification Parameters
The compound is identified by several key parameters that provide a unique chemical fingerprint:
| Parameter | Value |
|---|---|
| CAS Number | 1332528-44-5 |
| Molecular Formula | C11H14Cl2N2O |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperazin-2-one;hydrochloride |
| PubChem Compound ID | 56773486 |
Table 1: Identification parameters of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride
Structural Representation
The molecular structure of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride is characterized by specific structural identifiers that enable its precise representation in chemical databases and literature:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H |
| Standard InChIKey | IWMJLZMYHKOTGM-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl |
Table 2: Structural representation identifiers
The compound consists of a piperazin-2-one core with a 4-chlorobenzyl group attached to one of the nitrogen atoms. The additional hydrochloride component forms an ionic bond with the nitrogen, creating a salt that significantly affects the compound's solubility and stability.
Physicochemical Properties
The physicochemical properties of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride determine its behavior in various environments, influencing its applications in research and potential pharmaceutical development.
Solubility and Solution Properties
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions compared to the free base form. This property is particularly important for pharmaceutical applications, where water solubility often presents a significant challenge in drug development.
When dissolved in water, the compound dissociates into its ionic components, producing a slightly acidic solution due to the hydrochloride group. This feature can be utilized in preparing standardized solutions for analytical purposes or in formulating pharmaceutical preparations.
Synthesis and Purification
The synthesis of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride typically involves multiple reaction steps, starting from piperazin-2-one derivatives and chlorobenzyl derivatives. The yield and purity of the final product can be enhanced through various purification techniques.
Synthetic Routes
The synthesis generally follows these key steps:
-
Preparation of the piperazin-2-one core structure
-
N-alkylation with 4-chlorobenzyl chloride or a similar reagent
-
Conversion to the hydrochloride salt
-
Purification of the final product
The precise reaction conditions, including temperature, solvent system, and catalysts, significantly impact the yield and purity of the final product.
Analytical Detection and Quantification
Understanding the analytical detection methods for piperazine derivatives is crucial for research, quality control, and potential clinical applications. The detection of 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride can be performed using various analytical techniques.
Sensitivity Parameters
For piperazine derivatives in general, highly sensitive detection methods have been developed. The sensitivity parameters typically include:
| Parameter | Typical Value Range |
|---|---|
| Limit of Detection (LOD) | 0.6-1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.9-3.0 ng/mL |
| Linear Range | 1-1000 ng/mL |
Table 3: Typical sensitivity parameters for piperazine derivative detection
These values indicate the possibility of detecting very low concentrations of piperazine derivatives, which is essential for both research applications and potential clinical use.
Comparison with Related Compounds
Understanding the relationship between 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride and similar compounds provides valuable context for its properties and potential applications.
Structural Analogues
Several structurally related compounds share some features with 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride but differ in key aspects:
-
1-(4-Chlorobenzoyl)piperazine hydrochloride (CAS: 57238-81-0): Contains a benzoyl group instead of a benzyl group, resulting in different chemical properties and potentially different biological activities
-
1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride: Features both a chloroacetyl group and a 4-chlorobenzyl group, creating a more complex structure with potentially broader biological interactions
These structural differences, though sometimes subtle, can lead to significant variations in physicochemical properties, biological activities, and potential applications.
Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride | C11H14Cl2N2O | 261.14 | Piperazin-2-one core with 4-chlorobenzyl substituent |
| 1-(4-Chlorobenzoyl)piperazine hydrochloride | C11H14Cl2N2O | 261.14 | Contains benzoyl instead of benzyl group |
| 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | C13H16Cl3N2O | 322.64* | Contains both chloroacetyl and 4-chlorobenzyl groups |
*Note: Approximate calculated value
Table 4: Comparative properties of structurally related compounds
Despite having the same molecular formula and weight, 1-(4-Chlorobenzyl)piperazin-2-one hydrochloride and 1-(4-Chlorobenzoyl)piperazine hydrochloride differ in their chemical structure, which likely results in distinct biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume